Indazol-6-yl vs. Indazol-5-yl Regioisomerism: Impact on Kinase Target Engagement Profile
In the imidazo[1,2‑b]pyridazine TAK1 inhibitor series, the position of the indazole attachment on the core scaffold was found to critically modulate kinase inhibitory activity [1]. The indazol‑6‑yl attachment (as in CAS 1012345-70-8) is structurally distinct from the indazol‑5‑yl attachment found in SRI‑43265 (CAS 2727872-88-8) . In the TAK1 series, compounds bearing indazol‑5‑yl substituents (e.g., compound 3) and those with additional methylation (e.g., compound 26) showed differential IC50 values against TAK1 (compound 26 IC50 = 55 nM vs. takinib IC50 = 187 nM), with the indazole attachment position influencing both potency and selectivity across a kinome panel [1][2]. The indazol‑6‑yl regioisomer in CAS 1012345-70-8 is the direct precursor to the HuR inhibitor SRI‑42127, while the indazol‑5‑yl regioisomer leads to SRI‑43265, which has been characterized as a HuR dimerization inhibitor but with distinct potency and selectivity profiles . No direct head-to-head comparison of the two regioisomers in the same assay has been published; the differentiation is based on class‑level SAR inference.
| Evidence Dimension | Indazole substitution position and target engagement specificity |
|---|---|
| Target Compound Data | Indazol-6-yl at position 3 of imidazo[1,2-b]pyridazin-6-amine core; precursor to SRI-42127 HuR inhibitor series |
| Comparator Or Baseline | SRI-43265 (indazol-5-yl regioisomer, CAS 2727872-88-8); TAK1 compound 26 (indazol-5-yl, N-methyl, IC50 = 55 nM vs. takinib 187 nM) |
| Quantified Difference | Regioisomeric difference: indazol-6-yl vs. indazol-5-yl; leads to distinct inhibitor series with different biological target profiles |
| Conditions | Structural comparison based on published SAR of imidazo[1,2-b]pyridazine kinase inhibitors and HuR dimerization inhibitors |
Why This Matters
For research programs targeting HuR dimerization or specific kinase profiles, the indazol-6-yl regioisomer provides a structurally distinct starting point versus the indazol-5-yl series, influencing downstream target selectivity and intellectual property positioning.
- [1] Akwata D, Kempen AL, Lamptey J, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2024;15:55-67. doi:10.1039/d3md00415e View Source
- [2] Filippova N, Yang X, Ananthan S, et al. Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors. Cancer Res. 2021;81(8):2220-2233. doi:10.1158/0008-5472.CAN-20-2858 View Source
